
2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
The compound “2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with a complex structure. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Scientific Research Applications
Medicine: Targeted Drug Delivery Systems
This compound is utilized in the development of targeted drug delivery systems. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that selectively destroys cancer cells while sparing healthy tissue .
Materials Science: Polymer Synthesis
In materials science, it serves as a building block for creating novel polymers with specific properties. For instance, it can be incorporated into polymers designed for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Environmental Science: Sensing and Detection
The compound’s reactivity with various environmental pollutants makes it suitable for use in sensors and detection systems. It can help in monitoring and analyzing contaminants in water and air, contributing to environmental protection efforts .
Analytical Chemistry: Chromatography
Analytical chemists employ this compound in chromatography to separate substances based on differential partitioning between a mobile phase and a stationary phase. Its unique structure can provide selectivity for specific analytes .
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
A pivotal application in organic synthesis is in Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron source, facilitating the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules .
Pharmaceutical Research: Drug Design
Pharmaceutical researchers use this compound in drug design, particularly in the synthesis of small molecule drugs. Its structural features allow for the introduction of boron into pharmacophores, potentially leading to drugs with improved efficacy .
Catalysis: Transition Metal Catalysis
It finds application in catalysis, especially in reactions involving transition metals. The compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity in various organic transformations .
Biochemistry: Protein Modification
In biochemistry, it is used for the modification of proteins. By attaching it to amino acids or peptides, researchers can study protein function and interactions, aiding in the understanding of biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used as reagents for borylation of arenes .
Mode of Action
The mode of action of this compound is likely related to its ability to act as a reagent in the borylation of arenes . Borylation is a chemical process that introduces a boron atom into a molecule. The boron atom can then form bonds with other atoms or groups within the molecule, leading to changes in the molecule’s structure and properties.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboron compounds , which are involved in various biochemical pathways and have diverse applications in organic synthesis.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine’s action would depend on the specific targets and pathways it affects. As a reagent in the borylation of arenes , it could potentially lead to the formation of new organoboron compounds with diverse properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. For instance, the storage temperature for similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C .
properties
IUPAC Name |
2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGABMANFVFZXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678220 | |
| Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1192037-24-3 | |
| Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



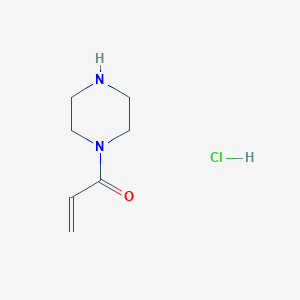

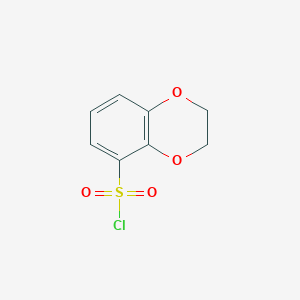

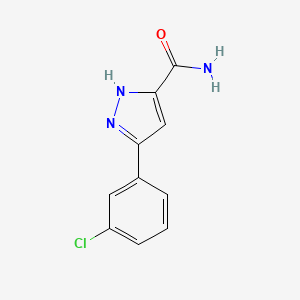

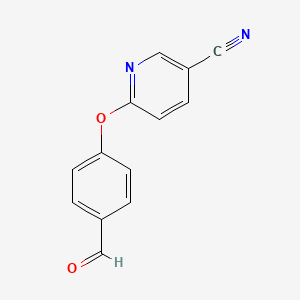
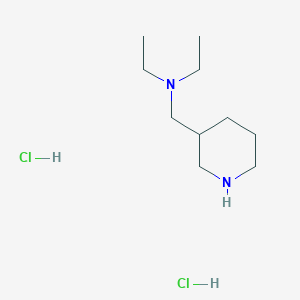
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)

![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)
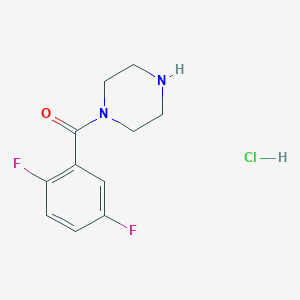
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)